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Compound of Interest

Compound Name: 2-Bromocinnamic acid ethyl ester

Cat. No.: B1276526 Get Quote

Ethyl cinnamate, the ethyl ester of 3-phenyl-2-propenoic acid, is a foundational structure in the

synthesis of various pharmaceuticals and fine chemicals. The introduction of a bromine atom

can occur at several positions, creating distinct isomers whose physical and chemical

properties are highly dependent on the bromine's location. The primary isomers of concern are

those with bromine substitution on the phenyl ring (ortho-, meta-, para-) and on the propenoate

backbone (alpha- or beta-).

This guide will focus on the most commonly encountered isomers: ethyl 3-bromocinnamate and

ethyl 4-bromocinnamate, for which extensive experimental data exists. We will use this

established data to draw reasoned conclusions about the expected properties of the less

common ethyl 2-bromocinnamate.

Caption: Molecular structures of Ethyl Cinnamate and its key brominated isomers.

Core Physicochemical Properties: A Comparative
Analysis
The position of the bromine atom significantly influences the molecule's polarity, crystal

packing, and intermolecular forces, which in turn dictates its macroscopic physical properties.

The data below is compiled for the parent compound and its well-documented isomers.
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Property Ethyl Cinnamate
Ethyl 3-
Bromocinnamate

Ethyl 4-
Bromocinnamate

Molecular Formula C₁₁H₁₂O₂ C₁₁H₁₁BrO₂ C₁₁H₁₁BrO₂

Molecular Weight 176.21 g/mol [1] 255.11 g/mol [2] 255.11 g/mol [3]

CAS Number 103-36-6[1] 24398-80-9[2] 24393-53-1[3]

Appearance
Colorless to pale

yellow liquid[4][5]
Not specified Clear yellow liquid[6]

Boiling Point 271 °C (lit.)[4]
325.1±25.0 °C

(Predicted)

180 °C / 18 mmHg

(lit.)[7]

Density
1.049 g/mL at 20 °C

(lit.)

1.393±0.06 g/cm³

(Predicted)

1.359 g/mL at 25 °C

(lit.)[7]

Refractive Index n20/D 1.558 (lit.)[4] Not specified n20/D 1.596 (lit.)[7]

Field Insights: The addition of a heavy bromine atom logically increases the molecular weight

and density as compared to the parent ethyl cinnamate. The boiling point is also expected to

increase due to stronger van der Waals forces. The significant increase in the refractive index

of the 4-bromo isomer is characteristic of introducing a highly polarizable halogen atom into the

conjugated system.[7]

Spectroscopic Characterization: The Fingerprint of
Isomers
Spectroscopic analysis is the cornerstone of identifying and confirming the structure of a

specific isomer. The electronic environment of each proton and carbon atom is unique, leading

to distinct spectral signatures.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR is invaluable for distinguishing between isomers. The chemical shift (δ) and coupling

patterns of the vinylic and aromatic protons are particularly diagnostic.
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Ethyl Group: All isomers will show a characteristic ethyl ester pattern: a quartet around δ 4.1-

4.3 ppm (2H, -O-CH₂-) and a triplet around δ 1.2-1.4 ppm (3H, -CH₃).

Vinylic Protons: For the trans isomers, the two protons on the C=C double bond appear as

doublets with a large coupling constant (J ≈ 16 Hz), characteristic of trans-alkenes. One

doublet will be around δ 6.3-6.5 ppm and the other further downfield at δ 7.5-7.7 ppm due to

deshielding by the phenyl ring.

Aromatic Protons (The Diagnostic Region):

Ethyl 4-Bromocinnamate: The para-substitution results in a symmetric, easily interpretable

pattern. It typically appears as two doublets (an AA'BB' system) between δ 7.2-7.6 ppm,

each integrating to 2H.[3]

Ethyl 3-Bromocinnamate: The meta-substitution breaks the symmetry, leading to a more

complex multiplet pattern in the aromatic region, with four distinct signals.

Ethyl 2-Bromocinnamate (Predicted): Ortho-substitution would also produce a complex

pattern for the four aromatic protons. Furthermore, the proximity of the bromine to the

propenoate chain could induce through-space effects, potentially shifting the vinylic proton

signals compared to the other isomers.

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. While it is less

effective than NMR for distinguishing these specific isomers, the core vibrational modes will be

present in all.

~1710-1730 cm⁻¹: A strong, sharp absorbance from the C=O (ester) stretch.

~1630-1640 cm⁻¹: A sharp absorbance from the C=C (alkene) stretch.

~1100-1300 cm⁻¹: Strong C-O stretching vibrations.

~3000-3100 cm⁻¹: Aromatic and vinylic C-H stretches.

~1450-1600 cm⁻¹: Aromatic C=C ring stretches.
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The primary difference would be in the C-Br stretching region (typically 500-650 cm⁻¹) and the

out-of-plane C-H bending patterns in the fingerprint region (600-900 cm⁻¹), which are indicative

of the aromatic substitution pattern.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. Its most powerful

diagnostic feature for these compounds is the isotopic signature of bromine.

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Therefore, the molecular ion will appear as two peaks of almost equal intensity: one for the

molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). For ethyl

bromocinnamate, this will be seen at m/z 254 and 256.[3] This is an unambiguous

confirmation of the presence of a single bromine atom.

Key Fragments: Common fragmentation patterns include the loss of the ethoxy group (-

•OC₂H₅, 45 Da) and the loss of the entire ethyl carboxylate group.

Experimental Workflow and Protocols
A robust experimental design is self-validating. The following workflow ensures that the identity

and purity of a synthesized ethyl bromocinnamate sample are confirmed with a high degree of

confidence.
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Caption: A typical workflow for the synthesis and characterization of an organic compound.
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Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol is designed to yield a high-resolution spectrum suitable for structural elucidation.

Mass Measurement: Accurately weigh approximately 10-20 mg of the purified ethyl

bromocinnamate sample into a clean, dry vial. The precision of this measurement is critical

for potential future quantitative analysis (qNMR).

Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Rationale: CDCl₃ is an excellent solvent for this class of compounds and its residual proton

peak (δ ~7.26 ppm) does not typically interfere with key signals.

Internal Standard: Add a small amount (1-2 drops from a pipette) of a CDCl₃ solution

containing 1% tetramethylsilane (TMS). Rationale: TMS provides a zero-point reference (δ

0.00 ppm) for the chemical shift axis, ensuring data comparability across different

experiments and spectrometers.

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution of the sample.

Transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette.

Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for

the sample to thermally equilibrate inside the probe.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃.

Perform an automated or manual shimming procedure to optimize the magnetic field

homogeneity. Rationale: A well-shimmed magnetic field is essential for achieving sharp

peaks and high resolution, which is necessary to resolve complex coupling patterns.

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree

pulse, 1-2 second relaxation delay, 16-32 scans). Rationale: Multiple scans are averaged to

improve the signal-to-noise ratio.

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and calibrate the chemical shift axis by setting the TMS peak to 0.00

ppm. Integrate the peaks to determine the relative number of protons for each signal.

Solubility and Stability

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubility: As non-polar to moderately polar organic esters, ethyl bromocinnamate isomers

are generally insoluble in water. They exhibit good solubility in common organic solvents

such as ethanol, diethyl ether, acetone, chloroform, and ethyl acetate.[8]

Stability: These compounds are generally stable under standard laboratory conditions.

However, like many unsaturated esters, they should be stored in a cool, dark place to

prevent potential light-induced polymerization or isomerization.[6] They are incompatible with

strong oxidizing agents, acids, and bases.

Safety and Handling
The safety profile is primarily based on data for ethyl trans-4-bromocinnamate. Researchers

should handle all isomers with appropriate care.

Hazard Identification: Classified as an irritant. Causes skin irritation (H315), serious eye

irritation (H319), and may cause respiratory irritation (H335).

Handling Precautions:

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

Wear appropriate personal protective equipment (PPE), including safety glasses or

goggles, nitrile gloves, and a lab coat.

Avoid direct contact with skin and eyes.[8]

Keep away from heat, sparks, and open flames. The flash point for the 4-bromo isomer is

>113 °C, indicating it is a combustible liquid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. ethyl 3-bromo-cinnamate | 24398-80-9 [amp.chemicalbook.com]

3. Ethyl trans-4-Bromocinnamate | C11H11BrO2 | CID 688115 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. alfa-chemistry.com [alfa-chemistry.com]

5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

6. Page loading... [wap.guidechem.com]

7. ETHYL TRANS-4-BROMOCINNAMATE One Chongqing Chemdad Co. ，Ltd
[chemdad.com]

8. chembk.com [chembk.com]

To cite this document: BenchChem. [Introduction: Defining the Isomeric Landscape].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276526#physical-properties-of-ethyl-2-
bromocinnamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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